2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
Description
IUPAC Nomenclature and Isomeric Variations
The systematic IUPAC name of the compound is 2-fluoro-5-(1H-tetrazol-5-yl)aniline, though it is also sometimes referred to as 2-fluoro-5-(2H-tetrazol-5-yl)aniline in chemical databases and literature. This dual nomenclature reflects the tautomeric nature of the tetrazole ring system. The compound has a molecular formula of C7H6FN5 and a molecular weight of 179.16 g/mol.
Several positional isomers exist for this compound class based on the connectivity between the tetrazole and aniline components. The primary variants include:
| Isomer | Connection Point | CAS Number | InChIKey |
|---|---|---|---|
| 2-fluoro-5-(1H-tetrazol-5-yl)aniline | Tetrazole connected via C5 | 330841-34-4 | SPFBMNKRQFPDGH-UHFFFAOYSA-N |
| 2-fluoro-5-(1H-tetrazol-1-yl)aniline | Tetrazole connected via N1 | - | SWUDDHHJYLWCJV-UHFFFAOYSA-N |
The search results also reveal related compounds with the same molecular formula (C7H6FN5) but different substitution patterns, demonstrating the structural diversity possible within this chemical space. For instance, changing the position of the amino group from ortho to meta or para relative to the fluorine creates distinct compounds with potentially different properties.
The standard structural identifiers provide unambiguous ways to represent the molecule:
Properties
IUPAC Name |
2-fluoro-5-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFBMNKRQFPDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline typically involves multi-step organic reactions. One common method includes the nitration of 2-fluoroaniline followed by reduction to form 2-fluoro-5-nitroaniline. This intermediate is then subjected to a cyclization reaction with sodium azide to form the tetrazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other functional groups.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is explored for its potential as a pharmaceutical agent. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of tetrazole-containing compounds exhibit anticancer properties. A study indicated that compounds similar to this compound showed significant activity against specific cancer cell lines. The presence of the tetrazole ring is believed to enhance bioactivity due to its ability to mimic carboxylic acids in biological systems .
Materials Science
In materials science, this compound serves as a versatile building block for synthesizing novel polymers and nanomaterials.
Application: Conductive Polymers
The compound has been utilized in the synthesis of conductive polymers. These materials are critical for developing flexible electronics and organic light-emitting diodes (OLEDs). The incorporation of fluorine enhances the electronic properties of the resultant polymer .
Agricultural Chemistry
The compound's unique structure also makes it suitable for applications in agrochemicals.
Case Study: Herbicide Development
Research indicates that tetrazole derivatives can act as herbicides due to their ability to inhibit specific enzymes in plants. A study conducted on various tetrazole compounds showed that those with a similar structure to this compound exhibited effective herbicidal activity against common weeds .
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to antibacterial effects . The tetrazole ring can also interact with various biological receptors, influencing cellular pathways and responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
Table 1: Halogen-Substituted Tetrazolylaniline Derivatives
Key Findings :
- Electronic Effects : Fluorine’s strong electron-withdrawing nature enhances the electrophilicity of the aromatic ring compared to chlorine or bromine analogs.
- Positional Influence : The para-tetrazole in the main compound allows for linear hydrogen-bonding networks, while ortho-tetrazole derivatives (e.g., 5-chloro-2-tetrazolylaniline) exhibit steric constraints.
Heterocycle Variations
2-Fluoro-5-(1H-1,2,3-triazol-1-yl)aniline Dihydrochloride (CAS 1909305-28-7)
- Structure : Replaces tetrazole with a triazole ring at position 5.
- Molecular Formula : C₈H₉Cl₂FN₄; Molecular Weight : 251.09 g/mol .
- Comparison: Acidity: Triazoles (pKa ~8–10) are less acidic than tetrazoles, reducing H-bond donor capacity. Solubility: The dihydrochloride salt form improves aqueous solubility for biological assays. Applications: Preferable in click chemistry due to triazole’s stability under physiological conditions.
Substituent Functional Group Variations
2-Fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4)
- Structure : Replaces tetrazole with a trifluoromethoxy (-OCF₃) group.
- Molecular Formula: C₇H₅F₄NO; Molecular Weight: 211.12 g/mol .
- Comparison :
- Lipophilicity : The -OCF₃ group increases hydrophobicity (logP ~2.5 vs. ~0.8 for the tetrazole analog).
- Electron Effects : -OCF₃ is a stronger electron-withdrawing group than fluorine, further deactivating the aromatic ring.
Substituted Tetrazole Derivatives
3-Fluoro-4-[1-(propan-2-yl)-1H-tetrazol-5-yl]aniline (CAS 1250227-31-6)
- Structure : Isopropyl-substituted tetrazole at position 4; fluorine at position 3.
- Molecular Formula : C₁₀H₁₂FN₅; Molecular Weight : 229.24 g/mol .
- Comparison :
- Steric Effects : The isopropyl group reduces tetrazole’s polarity, enhancing membrane permeability.
- Synthetic Flexibility : Alkyl-substituted tetrazoles resist metabolic degradation, improving pharmacokinetics.
Biological Activity
2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and therapeutic potential. The analysis includes data from various studies and case reports.
- IUPAC Name : 2-fluoro-5-(1H-tetrazol-1-yl)aniline
- CAS Number : 924871-22-7
- Molecular Formula : C7H6FN5
- Purity : 95%
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The tetrazole ring is known to enhance the compound's ability to interact with biological targets.
Apoptotic Activity
Research indicates that compounds with similar structures exhibit pro-apoptotic effects in various cancer cell lines. For instance:
- In studies involving derivatives of tetrazole, significant late apoptosis was observed in colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells, with late apoptosis rates reaching up to 99% in some cases .
Cytotoxic Effects
The cytotoxicity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values reported for similar compounds:
| Compound Type | Cell Line | IC50 (µM) |
|---|---|---|
| Thiourea Derivative | SW480 (Colon) | ≤10 |
| Thiourea Derivative | SW620 (Colon) | 1.5 - 8.9 |
| Thiourea Derivative | K-562 (Leukemia) | 73 |
These values indicate that compounds incorporating the tetrazole moiety exhibit potent cytotoxic effects against cancerous cells while showing selectivity over normal cells .
Case Studies and Research Findings
Several studies have investigated the biological activities of tetrazole-containing compounds:
- Cytotoxicity : A study reported that tetrazole derivatives displayed significant cytotoxicity against human colon and prostate cancer cells. The most effective derivatives had IC50 values ranging from 1.5 to 8.9 µM .
- Mechanistic Studies : Further investigations revealed that these compounds could inhibit interleukin secretion and induce apoptosis through various pathways, including caspase activation .
- Inhibition Studies : Another research highlighted the importance of the sulfonamide function in conjunction with the tetrazole ring for inhibiting insulin-regulated aminopeptidase (IRAP), showcasing the compound's potential beyond just cytotoxicity .
Q & A
Q. Q1: What are the recommended synthetic routes for 2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves introducing the tetrazole moiety onto a fluorinated aniline backbone. A common approach is the Huisgen 1,3-dipolar cycloaddition between an azide and a nitrile precursor. For example, 5-azido-2-fluoroaniline can react with nitriles under thermal or catalytic conditions to form the tetrazole ring. Optimization includes:
Q. Q2: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Methodological Answer:
- NMR Spectroscopy:
- H and F NMR confirm the fluorine position and tetrazole proton environment.
- C NMR distinguishes between 1H- and 2H-tetrazole isomers based on carbon shifts near 145–155 ppm .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves regiochemistry unambiguously. For example, SHELXL refinement (as in ) can determine bond lengths and angles, confirming the tetrazole’s planar geometry and hydrogen-bonding networks.
Q. Q3: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Hazard Mitigation:
- Storage: Store in airtight containers at 2–8°C to minimize degradation. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. Q4: How does the electronic nature of the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?
Methodological Answer: The fluorine atom acts as a strong electron-withdrawing group, enhancing:
- Hydrogen-Bond Acidity: Improves binding affinity to biological targets (e.g., kinases or GPCRs).
- Metabolic Stability: Reduces oxidative metabolism via cytochrome P450 enzymes.
- Lipophilicity: LogP calculations (via HPLC or computational tools) can quantify this effect. Comparative studies with non-fluorinated analogs (e.g., 5-(tetrazol-5-yl)aniline) reveal differences in IC₅₀ values in enzyme assays .
Q. Q5: What strategies can resolve contradictions in biological activity data between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetic Profiling: Assess solubility (via shake-flask method) and permeability (Caco-2 assays) to identify bioavailability issues.
- Metabolite Identification: Use LC-MS/MS to detect rapid hepatic conjugation (e.g., glucuronidation of the aniline group), which may reduce in vivo efficacy .
- Structural Modification: Introduce prodrug moieties (e.g., acetylated aniline) to enhance stability. Compare results with methylated tetrazole derivatives (e.g., N-methyl-2-(tetrazol-5-yl)aniline ).
Q. Q6: How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 or EGFR). Focus on interactions between the tetrazole’s N2/N3 atoms and catalytic residues.
- QSAR Analysis: Correlate substituent effects (e.g., fluorine vs. methoxy ) with activity data to identify key physicochemical descriptors (e.g., Hammett σ constants).
- MD Simulations: Evaluate conformational stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives .
Q. Q7: What experimental design considerations are critical for scaling up synthesis without compromising yield?
Methodological Answer:
- Process Optimization:
- Replace hazardous azide precursors with safer alternatives (e.g., trimethylsilyl azide).
- Use flow chemistry to improve heat transfer and reduce reaction time.
- Byproduct Management:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
